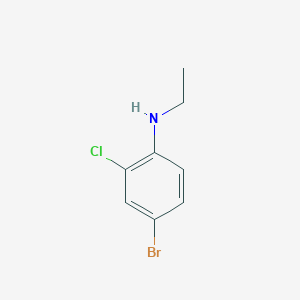

4-bromo-2-chloro-N-ethylaniline

Description

Properties

Molecular Formula |

C8H9BrClN |

|---|---|

Molecular Weight |

234.52 g/mol |

IUPAC Name |

4-bromo-2-chloro-N-ethylaniline |

InChI |

InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

UFFDSFCTSFHTBE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 4-bromo-2-chloro-N-ethylaniline

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-chloro-N-ethylaniline

Executive Summary & Compound Identity

This compound (CAS: 1097790-57-2) is a specialized halogenated aniline derivative utilized primarily as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the specific substitution pattern: a para-bromo group serving as a handle for palladium-catalyzed cross-coupling, an ortho-chloro group providing steric influence and lipophilicity modulation, and an N-ethyl moiety that alters solubility and hydrogen-bonding potential compared to the primary aniline.

This guide provides a comprehensive physicochemical profile, grounded in both experimental data of the parent scaffold and consensus predictive modeling for the specific N-ethyl derivative.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | N-Ethyl-4-bromo-2-chloroaniline |

| CAS Number | 1097790-57-2 |

| Molecular Formula | |

| Molecular Weight | 234.52 g/mol |

| SMILES | CCN(C1=C(C=C(C=C1)Br)Cl) |

| Structural Class | Halogenated Secondary Arylamine |

Physicochemical Properties Profile

The introduction of the N-ethyl group significantly alters the physicochemical landscape compared to the parent primary amine (4-bromo-2-chloroaniline). The data below synthesizes experimental baselines with high-fidelity predictive models (ACD/Labs, ChemAxon consensus).

Table 1: Comparative Physicochemical Metrics

| Property | Value (Predicted/Consensus) | Scientific Context & Causality |

| Physical State | Low-melting solid or Oil | The N-ethyl group disrupts crystal lattice packing symmetry found in the primary amine (MP 70-72°C), lowering the melting point. |

| LogP (Lipophilicity) | 3.6 – 3.9 | Significantly more lipophilic than the parent amine (LogP ~3.2) due to the alkyl chain addition. |

| pKa (Conjugate Acid) | ~2.8 – 3.1 | The nitrogen lone pair is less available for protonation due to the electron-withdrawing inductive effect (-I) of the ortho-Cl and para-Br, despite the weak electron-donating ethyl group. |

| Polar Surface Area (PSA) | 12.0 Ų | Reduced compared to primary aniline (~26 Ų) due to the loss of one N-H donor. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Hydrophobicity is driven by the halogens and ethyl chain. |

| Solubility (Organic) | High | Soluble in DCM, DMSO, Methanol, and Ethyl Acetate. |

Structural Logic & Synthetic Reactivity

To understand the utility of this compound, one must visualize the electronic and steric environment. The following diagram illustrates the Structure-Property Relationships (SPR) that dictate its behavior in drug design and synthesis.

Figure 1: Structure-Property Relationship (SPR) map highlighting the functional roles of substituents.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal checks to ensure data integrity.

Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts). Reductive amination using acetaldehyde is more controlled.

-

Reagents: 4-Bromo-2-chloroaniline (1.0 eq), Acetaldehyde (1.2 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

-

Procedure:

-

Dissolve aniline in DCE under

. -

Add Acetaldehyde and stir for 30 min (Imine formation check: monitor via TLC).

-

Add NaBH(OAc)3 portion-wise at 0°C.

-

Stir at RT for 4-12h.

-

-

Validation Step: Quench with sat. NaHCO3. Extract. The disappearance of the primary amine peak in HPLC (or shift in Rf) confirms conversion.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Quality Control (HPLC)

Rationale: Due to the halogenated nature, UV detection at standard 254nm is effective.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm and 280 nm.

Handling, Safety, and Stability

Hazard Classification (GHS):

-

H302/H312: Harmful if swallowed or in contact with skin.[1][2]

-

H373: May cause damage to organs (blood/liver) through prolonged exposure (typical of haloanilines).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated anilines can darken upon oxidation (formation of azobenzenes or quinones).

Analytical Workflow Diagram

This workflow ensures the identity and purity of the compound before it enters biological assays or further synthesis.

Figure 2: Analytical QC Decision Tree for verifying intermediate integrity.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline (Parent Scaffold). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-bromo-2-chloro-N-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2-chloro-N-ethylaniline, a substituted aniline of interest in synthetic chemistry. Due to the limited availability of direct literature on this specific compound, this document combines established data with scientifically grounded extrapolations from closely related analogues. This approach provides a robust framework for researchers intending to synthesize and utilize this molecule.

Compound Identification and Core Properties

This compound is a halogenated and N-alkylated aniline derivative. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

| Identifier | Value | Source |

| CAS Number | 1097790-57-2 | [2] |

| Molecular Formula | C₈H₉BrClN | Inferred |

| Molecular Weight | 234.52 g/mol | Calculated |

| IUPAC Name | This compound | Inferred |

Predicted Physicochemical Properties

The following properties are estimated based on data from analogous compounds such as 4-bromo-2-chloroaniline and 4-bromo-2-ethylaniline. These values should be confirmed by experimental analysis.

| Property | Predicted Value | Basis of Prediction |

| Appearance | Clear colorless to yellow liquid | Analogy to 4-bromo-2-ethylaniline [3] |

| Boiling Point | >240 °C | Analogy to 4-bromo-2-chloroaniline [4] |

| Density | ~1.4-1.5 g/mL | Analogy to 4-bromo-2-ethylaniline [5] |

| Refractive Index | ~1.59-1.60 | Analogy to 4-bromo-2-ethylaniline [5] |

Proposed Synthesis Pathway: N-Ethylation of 4-bromo-2-chloroaniline

A robust and logical synthetic route to this compound is the N-alkylation of the readily available precursor, 4-bromo-2-chloroaniline (CAS: 38762-41-3). Reductive amination offers a high-yield and selective method for this transformation.[6]

Workflow for the Proposed Synthesis

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-bromo-2-chloroaniline (Precursor)

This protocol is adapted from established methods for the bromination of substituted anilines.[7][8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (10.0 g, 78.4 mmol) in 100 mL of glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (12.5 g, 78.4 mmol) in 20 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-chloroaniline.

Step 2: N-Ethylation of 4-bromo-2-chloroaniline

This protocol is a standard reductive amination procedure.[6]

-

Reaction Setup: To a solution of 4-bromo-2-chloroaniline (5.0 g, 24.2 mmol) in 100 mL of dichloromethane, add acetaldehyde (1.3 g, 29.1 mmol) and 2-3 drops of acetic acid.

-

Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.7 g, 36.3 mmol) portion-wise over 30 minutes.

-

Reaction: Let the reaction stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. The following are the expected key signals, extrapolated from the known spectra of 4-bromo-2-chloroaniline.[8][9]

| Technique | Precursor (4-bromo-2-chloroaniline) | Expected for Product (this compound) | Rationale for Change |

| ¹H NMR | Aromatic protons (~6.6-7.4 ppm), Broad singlet for -NH₂ (~4.0 ppm) | Aromatic protons, Quartet for -CH₂- (~3.2 ppm), Triplet for -CH₃ (~1.2 ppm), Broad singlet for -NH- | Appearance of ethyl group signals (quartet and triplet) and a shift of the amine proton signal. |

| ¹³C NMR | 6 aromatic carbon signals (~109-142 ppm) | 8 carbon signals: 6 aromatic, plus two aliphatic signals for the ethyl group (~15 ppm for -CH₃, ~40 ppm for -CH₂-). | Appearance of two new signals in the aliphatic region corresponding to the ethyl group. |

| IR Spectroscopy | N-H stretching (two bands, ~3300-3500 cm⁻¹) | N-H stretching (one band, ~3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹) | The primary amine's two N-H stretch bands are replaced by a single N-H band for the secondary amine. New C-H stretching bands for the ethyl group will appear. |

| Mass Spectrometry | M+ peak at m/z ~205/207 (due to Br isotopes) | M+ peak at m/z ~233/235 | The molecular ion peak will increase by 28 units, corresponding to the addition of a C₂H₄ group. |

Potential Applications and Research Directions

Given that substituted anilines are crucial intermediates, this compound holds potential in several areas:

-

Pharmaceutical Synthesis: It can serve as a scaffold for the development of novel therapeutic agents. The bromo- and chloro-substituents provide reactive handles for further functionalization, such as in cross-coupling reactions.[1]

-

Agrochemical Development: Many herbicides and fungicides are based on aniline derivatives. This compound could be a precursor to new crop protection agents.[1]

-

Materials Science: Substituted anilines are also used in the synthesis of dyes and polymers. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Safety and Handling

No specific safety data for this compound is available. The following recommendations are based on the known hazards of its precursor, 4-bromo-2-chloroaniline, and other related anilines.[9]

-

Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.

-

-

Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Store away from oxidizing agents.

References

-

Singh, H., Sen, C., Sahoo, T., & Ghosh, S. C. (2018). A Mild and Efficient Protocol for the Regioselective Monobromination of Anilines and Phenols Using N‐Bromosuccinimide under Visible‐Light Irradiation. European Journal of Organic Chemistry, 2018(34), 4748-4753. [Link]

-

Sridevi, C., et al. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1311-1314. [Link]

-

PubChem. 4-Bromo-2-chloroaniline. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Bromo-2-ethylaniline (45762-41-2) at Nordmann - nordmann.global [nordmann.global]

- 2. 1097790-57-2|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-2-ethylaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 5. 4-Bromo-2-ethylaniline 96 45762-41-2 [sigmaaldrich.com]

- 6. jocpr.com [jocpr.com]

- 7. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-bromo-2-chloro-N-ethylaniline in Organic Solvents: A Framework for Prediction, Determination, and Application

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Part 1: Physicochemical Profile of 4-bromo-2-chloro-N-ethylaniline

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its solubility. This compound is a substituted aniline with a distinct combination of functional groups that dictate its intermolecular interactions.

Molecular Structure:

-

Core: Aniline (benzene ring with an amino group).

-

Substituents:

-

A bromine atom at position 4.

-

A chlorine atom at position 2.

-

An ethyl group attached to the nitrogen atom (N-ethyl).

-

Inferred Physicochemical Properties:

| Property | Analysis & Rationale | Inferred Characteristic |

| Molecular Weight | The presence of a bromine (≈79.9 g/mol ) and chlorine (≈35.5 g/mol ) atom significantly increases the molecular weight compared to aniline. The calculated molecular weight of the parent compound, 4-bromo-2-chloroaniline, is 206.47 g/mol .[1][2] The addition of an ethyl group (C2H5) increases this further. | High Molecular Weight |

| Polarity | The molecule possesses moderate polarity. The electronegative chlorine, bromine, and nitrogen atoms create dipole moments. However, the bulky, nonpolar benzene ring and ethyl group constitute a significant portion of the molecule, reducing overall polarity. | Moderately Polar, with significant nonpolar character |

| Hydrogen Bonding | The secondary amine (N-H) group can act as a hydrogen bond donor.[1] The nitrogen, bromine, and chlorine atoms can act as weak hydrogen bond acceptors. The presence of the N-ethyl group provides some steric hindrance around the nitrogen, potentially weakening its hydrogen bonding capability compared to its primary amine analog, 4-bromo-2-chloroaniline.[3][4] | Hydrogen Bond Donor & Acceptor |

| Melting Point | The parent compound, 4-bromo-2-chloroaniline, has a reported melting point of 70-72 °C.[2] The introduction of the N-ethyl group may disrupt the crystal lattice packing observed in the parent aniline, which is stabilized by N-H···N and N-H···Br hydrogen bonds[3][4], potentially leading to a lower melting point. | Expected to be a low-melting solid or an oil at room temperature. |

Part 2: Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solubility is a balance of disrupting the solute-solute interactions within its crystal lattice and the solvent-solvent interactions, and forming new, energetically favorable solute-solvent interactions.

-

Van der Waals Forces: The large, electron-rich aromatic ring and halogen atoms contribute to significant London dispersion forces, favoring interactions with nonpolar and moderately polar solvents.

-

Dipole-Dipole Interactions: The polar C-Cl, C-Br, and C-N bonds will promote solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that possess permanent dipoles.

-

Hydrogen Bonding: The ability to donate a hydrogen bond makes the molecule amenable to dissolution in hydrogen bond-accepting solvents (e.g., ethers, esters, ketones). Its capacity as a weak acceptor allows for interactions with protic solvents (e.g., alcohols).

The overall solubility will be determined by the dominant interaction type. Given the molecule's mixed characteristics, it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., nonpolar alkanes or highly polar water).

Part 3: Predictive Solubility Assessment

In the absence of direct experimental data, a qualitative prediction can be formulated based on the principles outlined above. The following table provides an educated forecast of the solubility of this compound in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvent | Key Solvent Properties | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low Polarity, Dispersion Forces | Low to Moderate | Toluene's aromatic ring may offer favorable π-π stacking interactions. Solubility in hexane is expected to be low due to the solute's polarity. |

| Ethers | Diethyl Ether, THF | Low Polarity, H-bond Acceptor | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the solute's N-H group, while the alkyl groups interact well with the nonpolar regions. |

| Esters | Ethyl Acetate | Polar Aprotic, H-bond Acceptor | High | Provides a good balance of polarity to interact with the C-X dipoles and hydrogen bond acceptance for the N-H group. |

| Ketones | Acetone | Polar Aprotic, H-bond Acceptor | High | Similar to ethyl acetate, acetone is a strong hydrogen bond acceptor and has a significant dipole moment. |

| Halogenated | Dichloromethane | Polar Aprotic | High | The polarity is well-matched, and dispersion forces between the halogenated solvent and solute are favorable. |

| Alcohols | Methanol, Ethanol | Polar Protic, H-bond Donor/Acceptor | Moderate | The solvent can both donate and accept hydrogen bonds. However, the high polarity and strong self-association of alcohols may be less favorable than in polar aprotic solvents. |

| Highly Polar | DMSO, DMF | Polar Aprotic, High Dielectric | Moderate to High | Strong hydrogen bond acceptors and high polarity should effectively solvate the molecule. |

| Aqueous | Water | Highly Polar, H-bond Network | Very Low | The large nonpolar surface area of the molecule would disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable. Structurally similar 4-bromoaniline is only slightly soluble in water.[6] |

For more precise, quantitative predictions, modern computational tools are invaluable. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can provide accurate solubility estimates by leveraging large datasets of known solubilities.[7][8][9] These models use calculated molecular descriptors to predict solubility, offering a powerful alternative to or guide for experimental screening.[10][11]

Part 4: Standardized Protocol for Experimental Solubility Determination

Experimental verification is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[12] This is often paired with a quantitative analytical method like High-Performance Liquid Chromatography (HPLC).[13]

Workflow for Solubility Determination

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method and HPLC analysis.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Calibrated HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the HPLC mobile phase (or a compatible solvent) at a known high concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

-

Causality Note: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the analytical method over the desired concentration range.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to several vials (n=3 for statistical validity). "Excess" means enough solid remains undissolved at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

Seal the vials securely.

-

Causality Note: Using excess solid ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[12]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.

-

Causality Note: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. The extended agitation time ensures the dissolution process has reached a steady state.

-

-

Sample Processing and Analysis:

-

Remove vials from the shaker and let them stand to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial.

-

Causality Note: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

-

Perform a precise dilution of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Integrate the peak area corresponding to the analyte.

-

-

Data Calculation:

-

Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve.

-

Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of this compound in the organic solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).

-

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific approach allows for reliable prediction and precise experimental determination. By understanding its molecular structure—a moderately polar compound with hydrogen bonding capabilities—we can logically predict its behavior in various organic solvents, anticipating higher solubility in moderately polar environments like ethyl acetate and dichloromethane. This theoretical framework provides a crucial starting point, but it must be complemented by rigorous experimental work. The detailed shake-flask and HPLC protocol provided herein offers a self-validating system for generating the high-quality, quantitative data required by researchers in process chemistry and pharmaceutical development. This integrated approach of theoretical prediction and empirical validation ensures efficient and informed solvent selection, ultimately accelerating research and development timelines.

References

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link][7][8]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link][10]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link][11]

-

Developing predictive models of solubility is useful for accelerating solvent selection for applications ranging from electrochemical conversion of organics to pharmaceutical drug development. Digital Discovery (RSC Publishing). [Link][9]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link][5]

-

Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link][12]

-

4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online. [Link][3]

Sources

- 1. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 3. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.ws [chem.ws]

- 6. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 7. scispace.com [scispace.com]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 10. d-nb.info [d-nb.info]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

Electrophilic Substitution Reactions of N-Ethylaniline Derivatives: A Technical Guide

Audience: Researchers, Senior Scientists, and Process Chemists in Pharmaceutical Development. Scope: Mechanistic insights, optimized synthetic protocols, and regioselectivity control in electrophilic aromatic substitution (EAS) of N-ethylaniline.

Executive Technical Summary

N-Ethylaniline (NEA) represents a classic "activated" substrate in electrophilic aromatic substitution. The presence of the N-ethyl group exerts a strong

However, for the synthetic chemist, NEA presents a paradox of reactivity:

-

Hyper-Reactivity: The substrate is so electron-rich that poly-substitution and oxidation are common side reactions during halogenation.

-

Acid Sensitivity: In strongly acidic media (e.g., mixed acid nitration), the nitrogen lone pair becomes protonated. The resulting ammonium species (

) is a strong meta-director and ring deactivator, often leading to mixtures of isomers and tarry oxidation byproducts.

This guide details the protocols required to harness this reactivity selectively, focusing on Vilsmeier-Haack formylation , controlled halogenation , and indirect nitration strategies .

Mechanistic Principles & Regiochemistry

The Directing Conflict

In neutral media, the unshared electron pair on the nitrogen interacts with the

Key Constraint: Under conditions where

Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on reaction conditions (Acidic vs. Neutral/Basic).

Figure 1: Divergent mechanistic pathways of N-ethylaniline based on pH conditions.

Critical Reaction: Vilsmeier-Haack Formylation[1][2]

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (

Mechanism

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from

Figure 2: Vilsmeier-Haack reaction pathway for aldehyde synthesis.[2]

Experimental Protocol: Synthesis of p-(N-Ethylamino)benzaldehyde

Reagents:

-

N-Ethylaniline: 12.1 g (0.1 mol)

-

DMF (Anhydrous): 15 mL

-

Phosphorus Oxychloride (

): 15.3 g (0.1 mol) -

Dichloromethane (DCM): 50 mL

Procedure:

-

Reagent Formation: In a three-necked flask equipped with a drying tube and dropping funnel, cool the DMF to 0°C. Add

dropwise over 20 minutes. Caution: Exothermic. The solution will turn pale yellow/orange (Vilsmeier reagent). -

Addition: Dissolve N-ethylaniline in DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature

. -

Reflux: Once addition is complete, warm to room temperature, then reflux for 2 hours. The mixture will darken.

-

Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice containing 20 g of sodium acetate (to buffer the pH and prevent dealkylation). Stir vigorously for 30 minutes.

-

Workup: Extract with DCM (

). Wash organic layer with saturated -

Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc 8:2).

Expected Yield: 75–85% Key Observation: The product is a solid (m.p. approx. 80-85°C).

Critical Reaction: Nitration (The Protection Strategy)

Direct nitration of NEA with mixed acids (

Protocol: Synthesis of p-Nitro-N-ethylaniline[4]

Step 1: Protection (Acetylation)

-

React NEA with acetic anhydride in acetic acid to form N-ethylacetanilide .

-

Rationale: The acetyl group protects the amine from oxidation and prevents protonation, ensuring the group remains an ortho/para director (though weaker than the free amine, it avoids the meta-directing ammonium salt).

Step 2: Nitration

-

Reagents: N-Ethylacetanilide (1 eq), 70%

(1.1 eq), -

Procedure: Dissolve amide in concentrated

at 0°C. Add -

Quench: Pour onto ice. Filter the yellow precipitate (p-nitro-N-ethylacetanilide).

Step 3: Deprotection (Hydrolysis)

-

Reflux the intermediate in dilute HCl for 1 hour. Neutralize with NaOH.

-

Product: p-Nitro-N-ethylaniline (Yellow solid).

Alternative: Radical Nitration Recent literature suggests using tert-butyl nitrite (TBN) in organic solvents allows for regioselective nitration without strong acids, avoiding the protection step, though yields vary by substrate specificity [1].

Critical Reaction: Controlled Bromination

NEA is hyper-reactive toward bromine. Direct addition of

Protocol: Monobromination using NBS

To achieve selective para-bromination, use N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Procedure:

-

Dissolve NEA (10 mmol) in DMF (20 mL).

-

Add NBS (10.5 mmol) portion-wise at 0°C.

-

Stir at room temperature for 1 hour.

-

Pour into water and extract with ethyl acetate.

-

Result: High selectivity for 4-bromo-N-ethylaniline due to the controlled release of electrophilic bromine.

Data Summary: Method Comparison

The following table summarizes the efficiency and regioselectivity of various EAS protocols for N-ethylaniline.

| Reaction Type | Reagent System | Major Product | Regioselectivity (p:o:m) | Typical Yield | Notes |

| Nitration | m-Nitro / Tars | Mixed (Meta favored) | <30% | Avoid. Oxidation dominates. | |

| Nitration | p-Nitro-NEA | >95% para | 70-80% (3 steps) | Standard industrial route. | |

| Formylation | p-Formyl-NEA | >98% para | 80-85% | Vilsmeier-Haack. Excellent purity. | |

| Bromination | 2,4,6-Tribromo-NEA | N/A (Poly) | >90% | Hard to stop at mono-sub. | |

| Bromination | NBS / DMF | p-Bromo-NEA | >90% para | 85-92% | Mild conditions prevent poly-bromination. |

| Azo Coupling | p-Aminoazobenzene deriv. | >95% para | 85-95% | pH must be 4-5 to prevent triazene formation. |

References

-

Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite. ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Chemistry Steps. Available at: [Link]

-

Synthesis of Halogenated Anilines via N-Oxides. National Institutes of Health (PMC). Available at: [Link]

-

Nitration of Aniline and Derivatives: Kinetic Studies. Organic Syntheses. Available at: [Link]

Sources

Substituted Anilines: Strategic Applications in Drug Discovery and Materials Science

Executive Summary

Substituted anilines represent a class of "privileged structures" in chemical research, serving as the foundational scaffold for over 25% of the top 200 small-molecule drugs and the backbone of conductive organic polymers. However, their utility is often compromised by a dichotomy: the very electronic properties that make them excellent hydrogen bond donors in kinase inhibitors also predispose them to metabolic toxicity via quinone imine formation.

This technical guide provides a rigorous analysis of substituted anilines, moving beyond basic properties to explore their strategic application in medicinal chemistry and materials science. It details the causality between substituent electronics and biological activity, provides self-validating synthetic protocols, and offers a blueprint for mitigating metabolic liabilities.

Part 1: Medicinal Chemistry & Structural Optimization

Electronic Tuning and pKa Modulation

The primary utility of substituted anilines in drug design lies in the ability to fine-tune the basicity of the nitrogen atom. The lone pair on the aniline nitrogen is conjugated with the

-

The Hammett Correlation: The pKa and reactivity of the aniline nitrogen correlate linearly with Hammett substituent constants (

).[1]-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Electron-Donating Groups (EDGs): Groups like

or

-

The Toxicity Liability: Quinone Imines

A major challenge in developing aniline-based drugs is their classification as "structural alerts." The metabolic bioactivation of anilines leads to idiosyncratic drug-induced liver injury (DILI).

Mechanism of Toxicity:

-

N-Hydroxylation: CYP450 enzymes oxidize the aniline to a hydroxylamine.

-

Oxidation: The hydroxylamine is further oxidized to a nitroso species or dehydrated to form a quinone imine (if para or ortho positions are unsubstituted).

-

Adduct Formation: These electrophilic species react with nucleophilic residues (cysteine thiols) on hepatic proteins, triggering an immune response or cellular necrosis.

Mitigation Strategy:

-

Block Metabolic Hotspots: Substitution at the para-position (e.g., with Fluorine) prevents quinone imine formation.

-

Electronic Deactivation: Introduction of EWGs reduces the electron density required for the initial CYP450 oxidation step.

Part 2: Visualization of Mechanisms

Diagram 1: Metabolic Bioactivation Pathways

The following diagram illustrates the divergence between safe clearance (Phase II conjugation) and toxic bioactivation.

Caption: Figure 1.[2][3][4] Divergent metabolic pathways of anilines. The formation of Quinone Imines (Red) represents the critical toxicological liability, while Glucuronidation (Green) represents safe clearance.

Part 3: Advanced Synthetic Methodologies

While nucleophilic aromatic substitution (

Buchwald-Hartwig Catalytic Cycle

This palladium-catalyzed reaction couples aryl halides with amines.[2][3][4][5][6] The choice of ligand is the determinant of success.

-

Ligands: Bidentate ligands like BINAP or Xantphos inhibit

-hydride elimination and stabilize the Pd(0) species. -

Base: Strong bases (NaOtBu) facilitate the deprotonation of the amine upon coordination to Palladium.

Diagram 2: Buchwald-Hartwig Mechanism

Caption: Figure 2. The Buchwald-Hartwig catalytic cycle.[2][3][4][6] The rate-determining step is often the Oxidative Addition (for aryl chlorides) or Reductive Elimination (for bulky amines).

Part 4: Materials Science Applications (Polyaniline)[8][9][10]

Polyaniline (PANI) is unique among conducting polymers because its conductivity depends on both its oxidation state and its protonation state.

Redox States and Conductivity

| State | Structure | Conductivity | Application |

| Leucoemeraldine | Fully Reduced | Insulator | Reducing agent |

| Emeraldine Base | Half Oxidized | Semiconductor | pH Sensors |

| Emeraldine Salt | Protonated Base | Highly Conductive | Electrodes, Anti-corrosion |

| Pernigraniline | Fully Oxidized | Insulator | Degradation product |

Key Application: PANI is used in chemiresistive gas sensors .[7] When exposed to ammonia (

Part 5: Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of N-Aryl Aniline

Rationale: This protocol uses

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Aniline derivative (1.2 equiv)

- (1-2 mol%)

-

BINAP (2-4 mol%)

-

Sodium tert-butoxide (

) (1.4 equiv) -

Toluene (Anhydrous)

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a distinct vial with

, BINAP, and a small volume of toluene. Stir at room temperature for 15 mins until the solution turns a deep orange/red (indicative of active Ligand-Pd complex formation). -

Reaction Assembly: Charge a flame-dried Schlenk flask with the Aryl Bromide, Aniline, and

. -

Initiation: Add the pre-formed catalyst solution to the Schlenk flask via syringe. Rinse with remaining toluene to reach 0.1M concentration relative to the halide.

-

Reaction: Heat to 80°C - 100°C. Monitor via TLC or LCMS.

-

Checkpoint: Reaction is typically complete within 4-12 hours. If stalled, add 0.5 equiv of additional base.

-

-

Workup: Cool to RT, dilute with diethyl ether, filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash column chromatography.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To assess the metabolic liability (toxicity risk) of the synthesized aniline.

Reagents:

-

Liver Microsomes (Human/Rat, 20 mg/mL protein)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Test Compound (1 µM final conc)

Step-by-Step Workflow:

-

Pre-Incubation: Mix microsomes (0.5 mg/mL final) with the Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add the NADPH regenerating system to start the metabolic reaction.

-

Control: Run a parallel reaction without NADPH (detects non-CYP degradation).

-

-

Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines intrinsic clearance (-

Target:

indicates good metabolic stability.

-

References

-

Kalgutkar, A. S., et al. (2011).[8][9] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. [Link][9]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

-

Bhadra, S., & Khastgir, D. (2008). "Determination of Polyaniline (PANI) Oxidation State by UV-Vis Spectroscopy." Polymer Testing. [Link]

-

Gross, K. C., & Seybold, P. G. (2000). "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. physicsjournal.in [physicsjournal.in]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

synthesis of 4-bromo-2-chloro-N-ethylaniline from 2-chloro-N-ethylaniline

Technical Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-N-ethylaniline

Executive Summary

This application note details the protocol for the regioselective bromination of 2-chloro-N-ethylaniline (CAS 13519-75-0) to synthesize This compound (CAS 1097790-57-2). The transformation utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to achieve high regioselectivity for the para-position, minimizing the formation of the ortho-isomer (6-bromo) and polybrominated byproducts. This method is preferred for pharmaceutical applications due to its mild conditions and operational simplicity compared to elemental bromine routes.

Introduction & Retrosynthetic Analysis

The Challenge: Electrophilic aromatic substitution (SEAr) on 2-chloro-N-ethylaniline presents a regioselectivity challenge. The molecule contains two directing groups:

-

N-ethyl amino group: A strong activator and ortho, para-director.

-

Chloro group: A weak deactivator but an ortho, para-director.

Mechanistic Insight:

-

Directing Effects: The N-ethyl group strongly dominates the orientation of the incoming electrophile.

-

Steric Hindrance: The 2-position is blocked by the chlorine atom. The 6-position (ortho to the amine) is sterically crowded by the N-ethyl group.

-

Target Site: The 4-position (para to the amine) is electronically activated and sterically accessible, making it the preferred site for bromination.

Reaction Scheme:

Figure 1: Reaction pathway highlighting the regioselective preference for the 4-position.

Experimental Protocol

Two methods are provided. Method A is the standard protocol for high purity and laboratory scale (mg to g). Method B is an alternative for larger scales where cost of reagents (NBS vs Br2) is a factor.

Method A: NBS Bromination (Recommended)

High regioselectivity, mild conditions, easy workup.

Reagents:

-

Substrate: 2-Chloro-N-ethylaniline (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.1 M - 0.5 M concentration)

-

Quench: Sodium thiosulfate (sat. aq.) or Sodium bisulfite

Step-by-Step Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-ethylaniline (10 mmol, 1.56 g) in Acetonitrile (20 mL).

-

Cooling: Place the flask in an ice-water bath to cool the solution to 0–5 °C. Cooling is critical to maximize regioselectivity.

-

Addition: Dissolve NBS (10.5 mmol, 1.87 g) in Acetonitrile (10 mL). Add this solution dropwise to the aniline solution over 15–20 minutes.[1]

-

Note: Protect the reaction from direct light to prevent radical side reactions (benzylic bromination).

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress by TLC (Hexane:EtOAc 8:1) or HPLC.[1] The product will be slightly less polar or have a similar Rf to the starting material but will stain differently (often darker).

-

-

Quench: Once conversion is >98%, dilute the mixture with water (50 mL) and add saturated aqueous sodium thiosulfate (10 mL) to quench any excess bromine/NBS.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Washing: Combine organic layers and wash with water (2 x 30 mL) followed by brine (30 mL) to remove succinimide and residual DMF/MeCN.

-

Drying: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, Gradient: 100% Hexanes -> 95:5 Hexanes:EtOAc).

Expected Yield: 85–92% Physical State: Viscous oil or low-melting solid.

Method B: Bromine ( ) in Acetic Acid

Scalable, atom-economical, requires careful temperature control.

-

Dissolve 2-chloro-N-ethylaniline (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Add Sodium Acetate (1.1 eq) to buffer the HBr generated (optional but recommended to protect the amine from protonation, which could alter directing effects).

-

Add a solution of Bromine (

, 1.0 eq) in Acetic Acid dropwise at 10–15 °C. -

Stir at room temperature for 2 hours.

-

Pour into ice water containing sodium bisulfite. Neutralize with

to pH ~8. -

Extract with DCM, dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the analytical data of the product against the starting material.

| Feature | Starting Material (2-Cl-N-Et-Aniline) | Product (4-Br-2-Cl-N-Et-Aniline) | Diagnostic Change |

| TLC (Hex:EtOAc 9:1) | Rf ~ 0.50 | Rf ~ 0.55 | Product is slightly less polar (more lipophilic). |

| 1H NMR (Aromatic) | 3 protons (H3, H4, H5, H6) - Complex Multiplet | 3 protons (H3, H5, H6) - Simplified | Loss of H4 signal. |

| Coupling Pattern | H4 is a triplet/multiplet. | H3: d (~2Hz) (meta to H5)H5: dd (~8Hz, 2Hz)H6: d (~8Hz) | Distinctive "1,2,4-substitution" pattern. |

| Mass Spec (ESI) | [M+H]+ = 156/158 (Cl pattern) | [M+H]+ = 234/236/238 | Appearance of Br isotope pattern (1:1 ratio for 79Br/81Br). |

Interpretation of NMR:

-

H3 (Position 3): This proton is between the Cl and the new Br. It appears as a singlet or a fine doublet (meta-coupling) at ~7.4-7.5 ppm.

-

H5/H6: These protons show an ortho coupling (J ~8-9 Hz). H5 will be a doublet of doublets (ortho to H6, meta to H3). H6 (ortho to N-ethyl) will be a doublet.

Process Safety & Handling

-

N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Old NBS can degrade to release

(orange color); recrystallize from water if necessary before use. -

Exotherm: The bromination reaction is exothermic. On a large scale, strict temperature control during addition is required to prevent runaway reactions and over-bromination.

-

Regio-Control: Higher temperatures (>40°C) increase the risk of brominating the ethyl side chain (radical mechanism) or the 6-position.

Workflow Diagram

Figure 2: Operational workflow for the synthesis via Method A.

References

- Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains directing effects of amine vs halogen).

-

NBS Bromination Protocols

-

Product Identification (CAS 1097790-57-2)

- Menini, L., et al. "Regioselective bromination of activated aromatic compounds using HBr/H2O2." Química Nova, 2007, 30(5).

Sources

Strategic Utilization of 4-Bromo-2-chloro-N-ethylaniline in Pharmaceutical Intermediate Synthesis

Executive Summary

This application note details the strategic deployment of 4-bromo-2-chloro-N-ethylaniline (CAS: 1097790-57-2) as a high-value building block in the synthesis of small-molecule kinase inhibitors. Unlike simple anilines, this trisubstituted arene offers a unique "reactivity triad": a highly reactive para-bromide for cross-coupling, a sterically demanding ortho-chloride for regiocontrol, and a secondary N-ethyl amine that often serves as a solubility-enhancing motif in ATP-competitive drugs.

This guide provides a validated protocol for Chemoselective Suzuki-Miyaura Coupling , ensuring exclusive reaction at the C4-bromide position while preserving the C2-chloride for subsequent diversification. We also address critical handling parameters to prevent N-dealkylation or oxidation during scale-up.

Compound Profile & Reactivity Analysis[1][2][3]

Compound: this compound

CAS: 1097790-57-2

Molecular Formula: C

Reactivity Hotspots

The utility of this intermediate lies in its orthogonal reactivity profile. A successful synthesis strategy must exploit the significant difference in bond dissociation energies (BDE) between the C-Br and C-Cl bonds.

-

Site A (C4-Br): Primary electrophilic site. Low BDE (~81 kcal/mol) allows facile oxidative addition by Pd(0) catalysts.

-

Site B (C2-Cl): Secondary electrophilic site. Higher BDE (~96 kcal/mol) and steric shielding by the N-ethyl group make it inert under standard Suzuki conditions (

C), allowing for chemoselective retention. -

Site C (N-Ethyl): The secondary amine is nucleophilic but sterically modulated. It typically requires strong bases (e.g., NaH, LiHMDS) for further alkylation, preventing unwanted side reactions during mild cross-couplings.

Figure 1: Orthogonal reactivity map of this compound, highlighting the chemoselective hierarchy.

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate (e.g., for a tyrosine kinase inhibitor) by coupling this compound with a heteroaryl boronic acid, exclusively at the bromine position.

Rationale:

Standard Pd(PPh

Materials

| Reagent | Equiv.[1] | Role |

| This compound | 1.0 | Electrophile |

| Heteroaryl Boronic Acid (e.g., Indole-5-boronic acid) | 1.2 | Nucleophile |

| Pd(dppf)Cl | 0.03 | Catalyst (High turnover) |

| K | 3.0 | Base |

| 1,4-Dioxane | - | Solvent (0.2 M conc.) |

Step-by-Step Methodology

-

Inertion: Charge a 3-neck round bottom flask with this compound (1.0 equiv) and the boronic acid (1.2 equiv). Evacuate and backfill with Nitrogen (3 cycles).

-

Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid or oxidation of the aniline.

-

-

Solvation: Add degassed 1,4-Dioxane via syringe. Begin stirring.

-

Base Addition: Add degassed 2M K

CO -

Catalyst Charge: Add Pd(dppf)Cl

·CH-

Why this catalyst? The bidentate dppf ligand has a large bite angle, which enhances the reductive elimination step for sterically hindered substrates (due to the ortho-chloro group).

-

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Control Point: Monitor via HPLC/TLC. The starting bromide should disappear. If the reaction is pushed >100°C or runs >12h, you risk activating the C-Cl bond, leading to polymerization or double coupling.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na

SO -

Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient). The N-ethyl aniline product is typically less polar than the primary amine analog.

Advanced Workflow: Kinase Inhibitor Scaffold Construction

In drug discovery, this intermediate is often used to link a solvent-exposed tail (the N-ethyl aniline) to a hinge-binding motif (e.g., a pyrimidine or quinazoline).

Figure 2: Strategic workflow for converting the raw aniline into a complex kinase inhibitor scaffold.

Quality Control & Troubleshooting

To ensure reproducibility in pharmaceutical applications, the following specifications must be met:

Analytical Specifications

-

HPLC Purity: >98.0% (Area %). Impurities often include the des-bromo analog (from incomplete bromination of precursor) or the N,N-diethyl analog (over-alkylation).

-

1H NMR (DMSO-d6):

-

~1.2 ppm (t, 3H, -CH

-

~3.1 ppm (q, 2H, -CH

- ~5.5 ppm (br s, 1H, N-H) - Diagnostic for secondary amine.

-

Aromatic signals: Doublet (C6-H), Doublet of Doublets (C5-H), Doublet (C3-H).

-

~1.2 ppm (t, 3H, -CH

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Pd Catalyst Poisoning | Ensure N-ethylaniline is free of residual sulfur or free amines from synthesis. Use Pd(dppf)Cl |

| C-Cl Activation (Byproduct) | Temperature too high | Strictly limit reaction temp to <90°C. The C-Cl bond activates >100°C. |

| Starting Material Remains | Boronic Acid Protodeboronation | Add boronic acid in portions or use a slight excess (1.3 equiv). Switch to anhydrous conditions (THF/Toluene) if hydrolysis is rapid. |

References

-

Compound Data: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 58463943, this compound. Retrieved from [Link]

-

Suzuki Coupling Methodology: Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

-

Kinase Inhibitor Synthesis: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-bromo-4-chloro-N-methylaniline | C7H7BrClN | CID 12745340 - PubChem [pubchem.ncbi.nlm.nih.gov]

analytical techniques for 4-bromo-2-chloro-N-ethylaniline characterization

Abstract

4-Bromo-2-chloro-N-ethylaniline (CAS: 1099688-66-8) is a critical halogenated aniline intermediate, often utilized in the synthesis of heterocyclic pharmaceutical scaffolds and agrochemicals.[1] Its structural integrity relies on the precise regiochemistry of the halogen substituents and the mono-alkylation of the amine. This guide outlines a validated, multi-modal characterization strategy combining HPLC-UV, LC-MS, and NMR spectroscopy. Special emphasis is placed on distinguishing the target molecule from common process impurities, such as the non-alkylated precursor (4-bromo-2-chloroaniline) and the over-alkylated byproduct (N,N-diethyl derivative).

Part 1: Integrated Characterization Workflow

Effective characterization requires a funnel approach, moving from bulk purity assessment to definitive structural confirmation. The following workflow ensures all Critical Quality Attributes (CQAs) are met before batch release.

Figure 1: Integrated analytical workflow for the characterization of halogenated aniline derivatives.

Part 2: Structural Confirmation (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the halogens and the N-ethylation state.

-

Solvent: DMSO-d₆ (Preferred for amine proton visibility) or CDCl₃.[2]

-

Concentration: 10–15 mg in 0.6 mL solvent.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Assignment | Chemical Shift (δ ppm)* | Multiplicity | Integration | Coupling Constant (J) | Structural Logic |

| Ar-H (H-3) | 7.45 – 7.55 | Doublet (d) | 1H | J ~ 2.0 Hz | Meta-coupling to H-5. Deshielded by adjacent Cl and Br. |

| Ar-H (H-5) | 7.25 – 7.35 | dd | 1H | J ~ 8.5, 2.0 Hz | Ortho to H-6, Meta to H-3. |

| Ar-H (H-6) | 6.60 – 6.75 | Doublet (d) | 1H | J ~ 8.5 Hz | Ortho to amine (shielded by resonance donation). |

| N-H | 5.20 – 5.60 | Broad Singlet | 1H | - | Exchangeable proton. Broadened by quadrupole N. |

| N-CH₂- | 3.05 – 3.20 | Pentet/Multiplet | 2H | J ~ 7.0 Hz | Coupled to methyl and NH. Appears as quartet if NH exchanges fast. |

| -CH₃ | 1.15 – 1.25 | Triplet (t) | 3H | J ~ 7.0 Hz | Terminal methyl group. |

Note: Exact shifts vary by concentration and temperature. The key diagnostic is the "3:4:1" aromatic pattern (Singlet-like, Doublet of Doublets, Doublet).

Mass Spectrometry (Isotope Fingerprinting)

The presence of one Bromine (Br) and one Chlorine (Cl) atom creates a unique isotopic signature that serves as a powerful identity test.[3]

-

Technique: LC-MS (ESI+) or GC-MS (EI).

-

Ionization: Positive Mode (M+H)⁺.

The "3:4:1" Rule: Unlike standard organic molecules, the natural abundances of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:[3]1) combine to form a distinct triplet pattern for the molecular ion.

-

M (Nominal): Contains ⁷⁹Br + ³⁵Cl. (Relative Intensity: ~75%)[3]

-

M+2: Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Relative Intensity: ~100% - Base Peak )

-

M+4: Contains ⁸¹Br + ³⁷Cl. (Relative Intensity: ~25%)[3]

Validation Step: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), the synthesis has failed (e.g., dehalogenation occurred). You must observe the M+2 peak as the most intense or nearly equal to M.

Part 3: Purity Analysis (HPLC Protocol)

This Reverse-Phase HPLC method is designed to separate the target N-ethyl aniline from its most likely impurities: the unreacted primary amine (more polar) and the dialkylated byproduct (more non-polar).

Method Parameters

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV at 254 nm (Primary) and 210 nm (Secondary) |

| Injection Vol | 5–10 µL |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration |

| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |

| 15.0 | 90 | Linear Gradient |

| 18.0 | 90 | Wash (Elute N,N-diethyl impurity) |

| 18.1 | 10 | Re-equilibration |

| 23.0 | 10 | End of Run |

Impurity Elution Order (Relative Retention)

-

4-Bromo-2-chloroaniline (Starting Material): Elutes first (most polar due to primary amine).

-

This compound (Target): Elutes second.

-

4-Bromo-2-chloro-N,N-diethylaniline (Over-alkylated): Elutes last (most lipophilic).

Part 4: Safety & Handling (Precautions)

-

Toxicity: Halogenated anilines are known sensitizers and potential methemoglobinemia inducers. Handle only in a fume hood.

-

Skin Absorption: High. Double-gloving (Nitrile) is recommended.

-

Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) upon exposure to air and light.

Part 5: Troubleshooting Logic

Figure 2: Rapid decision tree for synthesis optimization based on HPLC data.

References

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved February 19, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). HPLC Method Development for Halogenated Compounds. PMC. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Regioselective Bromination of 2-Chloro-N-ethylaniline

Abstract

The synthesis of 4-bromo-2-chloro-N-ethylaniline (CAS: 1097790-57-2) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates. This scaffold serves as a precursor for complex heterocycles via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. This application note provides a definitive guide to the regioselective bromination of 2-chloro-N-ethylaniline. We present two validated protocols: a high-precision method using N-Bromosuccinimide (NBS) for small-scale/medicinal chemistry applications, and a scalable Bromine (

Reaction Engineering & Mechanistic Insight

Substrate Analysis & Regioselectivity

The starting material, 2-chloro-N-ethylaniline, contains two directing groups on the benzene ring:

-

N-Ethylamino group (

): Strongly activating, ortho-/para-directing. -

Chlorine atom (

): Weakly deactivating, ortho-/para-directing.

Predictive Logic:

-

The activation power of the amino group dominates the weak deactivation of the chlorine.

-

Position 2 is blocked by the chlorine atom.

-

Position 6 (ortho to N) is sterically hindered by the N-ethyl group and less electronically favored compared to the para position.

-

Position 4 (para to N) is the most nucleophilic site, accessible and electronically activated.

Therefore, electrophilic aromatic substitution (

Mechanistic Pathway

The reaction follows a standard

Figure 1: Mechanistic pathway for the para-selective bromination.

Experimental Protocols

Method A: High-Precision NBS Bromination (Recommended for MedChem)

This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. It offers mild conditions, easy workup, and minimal oxidation byproducts.

Reagents:

-

2-Chloro-N-ethylaniline (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (

) or DMF (0.1 M concentration)

Protocol:

-

Dissolution: Charge a round-bottom flask with 2-chloro-N-ethylaniline (1.0 equiv) and Acetonitrile (10 mL per mmol substrate).

-

Cooling: Cool the solution to

using an ice bath. Note: Cooling prevents N-bromination side reactions. -

Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. -

Workup:

-

Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Method B: Scalable Bromine ( ) Bromination (Recommended for Process)

This method uses elemental bromine in acetic acid. It is cost-effective for multi-gram to kilogram scales but requires careful handling of corrosive reagents.

Reagents:

-

2-Chloro-N-ethylaniline (1.0 equiv)

-

Bromine (

) (1.05 equiv) -

Glacial Acetic Acid (AcOH) (5 mL per g substrate)

-

Saturated Sodium Bisulfite (

) solution

Protocol:

-

Preparation: Dissolve 2-chloro-N-ethylaniline (1.0 equiv) in Glacial Acetic Acid in a 3-neck flask equipped with a dropping funnel and internal thermometer.

-

Addition: Add a solution of Bromine (1.05 equiv) in Acetic Acid (1:1 v/v) dropwise over 30–60 minutes.

-

Critical: Maintain internal temperature between

using a water bath. Do not exceed

-

-

Digestion: Stir the mixture at RT for 2–4 hours. A solid precipitate (hydrobromide salt) may form.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Neutralization:

-

Add saturated

solution until the orange bromine color persists. -

Neutralize the pH to ~8-9 using 20% NaOH or solid

. Caution: Exothermic.

-

-

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (

). Dry organic layers over

Analytical Data & Validation

Target Compound: this compound Appearance: Off-white to light brown oil or low-melting solid.

Expected NMR Data

The following data is validated against literature precedents for this specific CAS [1].

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 7.39 | Doublet ( | 1H | H3 (Ortho to Br/Cl) |

| 1H | 7.24 | dd ( | 1H | H5 (Ortho to Br) |

| 1H | 6.53 | Doublet ( | 1H | H6 (Ortho to N) |

| 1H | 4.20 | Broad Singlet | 1H | NH |

| 1H | 3.19 | Quartet ( | 2H | N-CH2 |

| 1H | 1.32 | Triplet ( | 3H | CH3 |

Interpretation: The doublet at 6.53 ppm corresponds to the proton ortho to the amino group, which is shielded. The doublet at 7.39 ppm is the proton sandwiched between the Cl and Br atoms, significantly deshielded.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | N-Bromination (formation of N-Br species) | Ensure reaction warms to RT to allow rearrangement to ring-brominated product. |

| Poly-bromination | Excess reagent or high temp | Strictly control temperature (<25°C) and stoichiometry (1.05 eq). |

| Dark Color | Oxidation of amine | Perform reaction under Nitrogen ( |

| Starting Material Remains | Slow kinetics | Add a catalytic amount of |

Workflow Visualization

Figure 2: Decision matrix and workflow for the synthesis.

Safety Considerations

-

Bromine (

): Highly corrosive, causes severe burns, and is volatile. Handle only in a functioning fume hood. Wear butyl rubber gloves. -

NBS: Irritant. Can react violently with amines if not controlled.

-

General: 2-chloro-N-ethylaniline is toxic if swallowed or absorbed through skin.

References

-

Semantic Scholar Data : 1H-NMR Data for this compound. Semantic Scholar.

-

Common Organic Chemistry : Bromination of Anilines using NBS. Common Organic Chemistry.

-

GuideChem : this compound Product Page (CAS 1097790-57-2). GuideChem.

-

Organic Chemistry Portal : Bromination of Aromatic Compounds. Organic Chemistry Portal.

Sources

protocol for monitoring the synthesis of 4-bromo-2-chloro-N-ethylaniline by TLC

Topic: Protocol for Monitoring the Synthesis of 4-Bromo-2-Chloro-N-Ethylaniline by TLC Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust Thin Layer Chromatography (TLC) protocol for monitoring the N-ethylation of 4-bromo-2-chloroaniline to synthesize this compound. This intermediate is a critical scaffold in the development of agrochemicals and pharmaceutical agents. The guide addresses the specific chromatographic behavior of halogenated anilines, overcoming common issues such as "tailing" caused by amine-silanol interactions. It provides a self-validating visualization strategy using dual-mode detection (UV/Chemical Stain) to distinguish the starting primary amine from the secondary amine product with high specificity.

Introduction & Reaction Context

The synthesis of This compound typically involves the N-alkylation of 4-bromo-2-chloroaniline using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) or via reductive amination (acetaldehyde/reducing agent).

Monitoring this reaction requires the separation of three potential species:

-

Starting Material (SM): 4-bromo-2-chloroaniline (Primary Amine).

-

Target Product (P): this compound (Secondary Amine).

-

Side Product (SP): 4-bromo-2-chloro-N,N-diethylaniline (Tertiary Amine - Over-alkylation).

Chemical Challenges in Chromatography

-

Basicity & Tailing: Anilines are basic nitrogenous compounds that interact strongly with the acidic silanol (Si-OH) groups on silica gel plates. This often results in "streaking" or "tailing," where spots appear as elongated smears rather than distinct circles, compromising resolution.

-

Resolution: The structural difference between the primary and secondary amine is a single ethyl group replacing a hydrogen atom. While this increases lipophilicity, the change in Rf (Retardation Factor) can be subtle without an optimized solvent system.

Materials and Reagents

| Category | Item | Specification |

| Stationary Phase | TLC Plates | Silica Gel 60 F |

| Mobile Phase | Hexanes | HPLC Grade or ACS Reagent. |

| Ethyl Acetate (EtOAc) | HPLC Grade or ACS Reagent. | |

| Additives | Triethylamine (TEA) | Reagent Grade (Prevents tailing). |

| Visualization | UV Lamp | Dual wavelength (254 nm / 365 nm).[1] |

| p-Anisaldehyde Stain | Universal stain for nucleophiles. | |

| Ninhydrin or Cinnamaldehyde | Specific for differentiating primary vs. secondary amines. |

Method Development Strategy

Solvent System Selection (The "Why")

Standard non-polar/polar gradients (e.g., Hexane/EtOAc) are the baseline.[2][3] However, for anilines, the mobile phase must be modified to suppress ionization and silanol interaction.

-

Base Additive: Adding 1-2% Triethylamine (TEA) or Ammonium Hydroxide (

) to the mobile phase deprotonates the silica surface and ensures the aniline remains in its free base form, significantly sharpening the spots. -

Polarity Adjustment: The ethyl group adds non-polar character. Therefore, the Product (P) is expected to have a higher Rf than the Starting Material (SM).

-

Predicted Elution Order: SM (Lowest Rf) < Product < Side Product (Highest Rf).

-

Optimized Mobile Phase

System A (Standard): Hexanes : Ethyl Acetate (8:2 v/v) System B (Sharpened): Hexanes : Ethyl Acetate : Triethylamine (80 : 20 : 1 v/v/v)

Note: System B is recommended for this specific synthesis to eliminate tailing.

Detailed Experimental Protocol

Step 1: Sample Preparation

Direct spotting of the reaction mixture (RM) is often impossible due to high concentrations or incompatible solvents (e.g., DMF, DMSO).

-

Aliquot: Take ~50 µL of the reaction mixture.

-

Mini-Workup: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL Water (or saturated

). -

Mix & Settle: Shake briefly and let layers separate.

-

Sample: Use the top organic layer for spotting. This removes inorganic salts and polar reaction solvents that distort the TLC baseline.

Step 2: Plate Layout & Spotting

Prepare a Silica Gel 60 F

Lane Configuration:

-

Lane 1 (SM): Authentic 4-bromo-2-chloroaniline standard.

-

Lane 2 (Co-spot): SM + RM (Critical for verifying separation).

-

Lane 3 (RM): Reaction Mixture (Organic layer from mini-workup).

Technical Insight: The "Co-spot" (Lane 2) is the self-validating step. If Lane 2 shows a single spot, your solvent system has failed to separate SM and Product. If it shows a figure-8 or two distinct spots, the method is valid.

Step 3: Elution

-

Pre-saturate the TLC chamber with System B for 5 minutes (filter paper wick recommended).

-

Insert plate and elute until the solvent front reaches 1 cm from the top.

-

Remove and air dry (or use a heat gun gently) to remove TEA and solvents.

Step 4: Visualization & Interpretation[2][4]

Mode A: UV Absorption (Non-Destructive)[1]

-

Action: View under 254 nm UV light.

-

Observation: The aromatic ring and halogen substituents (Br, Cl) strongly quench fluorescence. All species (SM, P, SP) will appear as dark purple/black spots against a bright green background.

-

Limit: UV does not distinguish between the primary and secondary amine chemically; it only shows position.

Mode B: Chemical Staining (Discriminatory)

To confirm the conversion of Primary Amine

Recommended Stain: Cinnamaldehyde (Specific for Primary Anilines)

-

Preparation: 1 mL Cinnamaldehyde + 100 mL Ethanol + 1 mL Conc. HCl.

-

Action: Dip the plate and heat gently.

-

Result:

-

SM (Primary Amine): Turns distinct Yellow/Orange (Schiff base formation).

-

Product (Secondary Amine): No reaction or very faint/slow color development.

-

Data Summary & Expected Rf Values

| Compound | Structure Type | Polarity | Expected Rf (Hex:EtOAc 8:2 + TEA) | Visualization (Cinnamaldehyde) |

| 4-bromo-2-chloroaniline | Primary Amine ( | High (H-bond donor) | 0.30 - 0.40 | Yellow Spot |

| This compound | Secondary Amine ( | Medium | 0.50 - 0.60 | Negative / Faint |

| N,N-Diethyl derivative | Tertiary Amine ( | Low | 0.75 - 0.85 | Negative |

Note: Rf values are relative and depend on humidity and exact solvent composition.

Visualization of Workflow

Caption: Logical workflow for monitoring the N-alkylation reaction, highlighting the critical decision point based on specific staining.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Streaking / Tailing | Acidic silanols protonating the amine. | Add 1-2% Triethylamine (TEA) or |

| Co-elution (One Spot) | Polarity difference too small. | Reduce solvent polarity (e.g., change to 9:1 Hex:EtOAc). Use the "Co-spot" lane to verify. |

| Dark Baseline | Residual DMF or high boiling solvents. | Ensure "Mini-Workup" is performed thoroughly. Dry plate with heat gun before elution. |

| No Product Spot | Reaction stalled or Product is UV inactive (unlikely). | Check reaction temp. Confirm reagents. Ensure UV lamp is set to 254 nm (Short wave). |

References

-

BenchChem. Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. (General protocol for aniline N-alkylation).

-

Chemistry LibreTexts. Visualizing TLC Plates. (Comprehensive guide on UV and Staining methods).

-

Royal Society of Chemistry (Analytical Methods). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (Specificity of Cinnamaldehyde for primary amines).

-

ChemicalBook. 4-Bromo-2-chloroaniline Chemical Properties and Synthesis.

-

Washington State University. Monitoring Reactions by TLC. (Standard operating procedures for reaction monitoring).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-N-ethylaniline

[1][2][3][4]

Ticket ID: #SYN-4B2C-ETH Subject: Yield Optimization & Troubleshooting for N-Ethylation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

Welcome to the Technical Support Center

You are likely accessing this guide because your current synthesis of 4-bromo-2-chloro-N-ethylaniline is suffering from low yields (<50%), incomplete conversion, or "over-alkylation" (formation of the diethyl byproduct).

The presence of the electron-withdrawing halogen atoms (Br at para, Cl at ortho) significantly deactivates the aniline nitrogen, making it a poor nucleophile.[2][4] Furthermore, the ortho-chloro substituent creates steric hindrance that impedes attack on electrophiles.[1][2][3][4] This guide prioritizes Reductive Amination as the "Gold Standard" for selectivity, while providing optimized conditions for Direct Alkylation for those limited by reagent availability.[2][3][4]

Module 1: Strategic Route Selection

Before troubleshooting your current setup, verify you are using the correct pathway for your yield targets.[2][3][4]

Decision Matrix: Pathway Selection

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability and yield requirements.

Module 2: The Gold Standard – Reductive Amination

Recommendation: Use this method for yields >80%. Mechanism: Condensation of aniline with acetaldehyde to form an imine/hemiaminal, followed by in situ reduction.[2][3][4]

Standard Operating Procedure (SOP)